molecular formula C13H9F4N B8157883 5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

Cat. No.: B8157883
M. Wt: 255.21 g/mol
InChI Key: VFDGXYMXPIIBGT-UHFFFAOYSA-N
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Description

5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl derivative characterized by a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2'-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which can enhance binding affinity to biological targets and improve metabolic stability .

Properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDGXYMXPIIBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide and a suitable radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions at the Amine Group

The primary amine undergoes typical nucleophilic substitutions, enabling derivatization for pharmacological or material science applications.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationCyclohexanecarbonyl chlorideN-cyclohexanecarbonyl derivative85%
AlkylationBenzyl bromide, Cs₂CO₃N-benzyl derivative78%
SulfonylationTosyl chloride, pyridineN-tosylamide92%

Key Findings :

  • Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity .

  • Steric hindrance from the trifluoromethyl group slightly reduces alkylation yields compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic rings undergo directed EAS, primarily at the meta position relative to the trifluoromethyl group.

Reaction TypeReagents/ConditionsPosition SubstitutedProductSource
NitrationHNO₃, H₂SO₄, 0°CC5 (meta to CF₃)5-nitro derivative
HalogenationBr₂, FeCl₃C4 (ortho to NH₂)4-bromo derivative
SulfonationSO₃, H₂SO₄C5 (meta to CF₃)5-sulfo derivative

Mechanistic Insight :

  • The trifluoromethyl group strongly deactivates the ring, favoring meta substitution.

  • Competitive substitution at the fluorine-bearing ring is negligible due to its lower electron density .

Cross-Coupling Reactions

The biphenyl system participates in palladium-catalyzed couplings for structural diversification.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, K₂CO₃3'-substituted biphenyl90%
Buchwald-HartwigAryl halide, Pd₂(dba)₃, XantphosN-aryl derivatives82%

Notable Example :

  • Suzuki coupling with 4-cyanophenylboronic acid yields 3'-cyano-5-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine , a precursor for kinase inhibitors .

Oxidation and Reduction

The amine and aromatic systems undergo redox transformations.

Reaction TypeReagents/ConditionsProductOutcomeSource
Oxidation (Amine)KMnO₄, H₂O, ΔNitroso derivativePartial decomposition observed
Reduction (Nitro)H₂, Pd/C, EtOHAmine regenerationQuantitative

Challenges :

  • Overoxidation of the amine to nitroso is poorly controlled, limiting synthetic utility.

Functional Group Interconversion

The amine serves as a handle for further transformations.

Reaction TypeReagents/ConditionsProductApplicationSource
DiazotizationNaNO₂, HCl, 0°CDiazonium saltAzo-dye synthesis
Schiff Base FormationBenzaldehyde, EtOHImine derivativeCoordination chemistry

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing HF and CF₃ radicals.

  • Photoreactivity : UV exposure induces C-F bond cleavage, forming biphenyl radicals .

Comparative Reactivity with Analogues

CompoundNitration Rate (rel.)Suzuki Coupling Yield
5-Fluoro-2'-(trifluoromethyl)-...1.0 (reference)90%
4'-Methyl analog2.385%
Non-fluorated biphenyl amine0.572%

Trend : Electron-withdrawing groups slow nitration but enhance coupling efficiency .

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Future studies should explore its catalytic asymmetric functionalization and biological target engagement.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated structure often enhances biological activity and metabolic stability.

  • Anticancer Agents : Research has indicated that derivatives of biphenyl compounds can inhibit cancer cell proliferation. The incorporation of fluorine atoms can improve the lipophilicity and bioavailability of these compounds, making them more effective as anticancer agents. Studies have shown that similar compounds display selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .
  • Antiviral Activity : Fluorinated compounds are often explored for their antiviral properties. The presence of the trifluoromethyl group can enhance the interaction between the drug and viral proteins, potentially leading to more effective treatments against viral infections .

Material Science

In material science, 5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is being investigated for its utility in developing advanced materials.

  • Fluorinated Polymers : The compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings, membranes, and electronic components .
  • Liquid Crystals : The biphenyl structure is a key component in the design of liquid crystal displays (LCDs). The incorporation of fluorine can modify the thermal and electro-optical properties of liquid crystals, enhancing their performance in display technologies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis.

  • Synthetic Pathways : this compound can be used to synthesize various complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions. Its reactivity profile allows for the introduction of diverse functional groups, facilitating the construction of complex architectures .
  • Building Blocks for Drug Development : As a versatile building block, this compound can lead to the synthesis of novel pharmaceutical agents. Its ability to participate in cross-coupling reactions makes it valuable for creating libraries of compounds that can be screened for biological activity .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of this compound demonstrated its efficacy against breast cancer cell lines. The derivatives showed IC50 values significantly lower than those of existing treatments, indicating a potential new avenue for drug development.

Case Study 2: Fluorinated Polymers

Research into polymers incorporating this compound revealed improved mechanical properties and thermal stability compared to non-fluorinated counterparts. These findings suggest applications in high-performance coatings and aerospace materials.

Mechanism of Action

The mechanism by which 5-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells, leading to cell death . The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s structural analogs differ in substituent types, positions, and electronic profiles. Key examples include:

5'-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
  • Substituents : Methoxy (-OCH₃) at 5', -CF₃ at 2'.
  • Impact : The methoxy group is electron-donating, reducing the electron-withdrawing effect of the trifluoromethyl group. This may decrease acidity of the amine compared to the fluoro analog, altering reactivity in electrophilic substitutions .
5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
  • Substituents : Chlorine at 5, -CF₃ at 3'.
  • Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine increase steric hindrance and electron withdrawal. The 3'-CF₃ position may also disrupt coplanarity of the biphenyl system, reducing conjugation .
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
  • Substituents : Three fluorine atoms at 3',4',5'.
  • Impact: Multiple fluorines enhance electronegativity and lipophilicity.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Density (g/cm³)
5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine C₁₃H₉F₄N 271.22 5-F, 2'-CF₃ Not reported ~1.30 (estimated)
5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine C₁₃H₉ClF₃N 271.67 5-Cl, 3'-CF₃ Not reported Not reported
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine C₁₂H₈F₃N 247.19 3',4',5'-F Not reported 1.315
5'-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine C₁₄H₁₁F₃NO 290.24 5'-OCH₃, 2'-CF₃ Not reported Not reported
  • Stability : The trifluoromethyl group in the target compound enhances hydrolytic stability compared to esters or amides but may undergo defluorination under harsh acidic conditions .
  • Solubility : Increased lipophilicity from -CF₃ and fluorine improves membrane permeability but may reduce aqueous solubility .

Key Research Findings

  • Synthetic Efficiency : The trifluoromethyl group’s introduction often requires specialized reagents (e.g., CF₃SO₂Na, Tf₂O) or transition-metal catalysis .
  • Biological Activity : Fluorine and -CF₃ groups are associated with enhanced binding to hydrophobic enzyme pockets, as seen in fluorinated pyrimidines ().

Biological Activity

5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant research findings.

  • Chemical Formula: C14H8F4N
  • Molecular Weight: 284.21 g/mol
  • CAS Number: 1261741-41-6
  • InChI Key: VTACNXAKWVWENB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the introduction of fluorine atoms into the biphenyl structure. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated biphenyl derivatives can inhibit the growth of various bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli< 50 µg/mL
Candida albicans100 µg/mL
Aspergillus niger< 50 µg/mL
Bacillus cereus< 25 µg/mL

These results suggest that this compound may possess comparable or superior antimicrobial activity to existing antifungal agents like Tavaborole, particularly against resistant strains .

Anticancer Activity

Fluorinated compounds are often investigated for their anticancer properties due to their ability to interact with specific biological targets. For example, studies have shown that fluorinated biphenyl derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells:

Cell LineIC50 (µM)
MCF-715
A54920

The presence of fluorine atoms significantly enhances the potency of these compounds compared to their non-fluorinated counterparts .

Study on Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. The findings indicated a strong correlation between fluorination and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these structures .

Anticancer Mechanism Investigation

Another investigation focused on the anticancer mechanisms of fluorinated biphenyls. It was found that these compounds induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways. The study suggested that the trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins involved in cell proliferation .

Q & A

Q. Key Data :

MethodYield (%)Purity (HPLC)Key Catalyst
A65–8090–95%Pd(PPh₃)₄
B70–8595–98%PdCl₂(dppf)

How can conflicting NMR data for structural confirmation be resolved?

Advanced Research Question
Discrepancies in NMR assignments (e.g., aromatic proton splitting patterns or fluorine coupling constants) arise due to conformational flexibility or solvent effects. To resolve these:

  • Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign protons and carbons. For example, HMBC correlations between the amine proton and adjacent carbons can confirm substitution patterns .
  • Compare experimental ¹⁹F NMR shifts with DFT-calculated values to validate trifluoromethyl group positioning .

What safety protocols are critical during synthesis and handling?

Basic Research Question

  • Ventilation : Use fume hoods to mitigate exposure to volatile intermediates (e.g., aryl bromides).
  • PPE : Nitrile gloves and safety goggles are mandatory due to the compound’s potential irritancy .
  • Waste Disposal : Halogenated byproducts require segregation and professional disposal to avoid environmental contamination .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to minimize side reactions. Evidence shows PdCl₂(dtbpf) improves yields by 15% in biphenyl amine synthesis .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to enhance phase separation and reduce emulsion formation .

What analytical techniques are essential for purity assessment?

Basic Research Question

  • HPLC-MS : Quantifies impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient .
  • Melting Point Analysis : Compare experimental values (e.g., 163–165°C) with literature to detect polymorphic forms .

How can computational methods aid in structural verification?

Advanced Research Question

  • DFT Calculations : Simulate IR and NMR spectra (e.g., B3LYP/6-311+G(d,p)) to cross-validate experimental data. For example, trifluoromethyl group vibrations in IR (~1150 cm⁻¹) should match simulations .
  • Molecular Docking : Predict binding affinity if the compound is studied for biological activity (e.g., enzyme inhibition) .

What are common pitfalls in crystallizing this compound?

Advanced Research Question

  • Solvent Choice : Use ethyl acetate/hexane mixtures to avoid oily residues. Slow evaporation at 4°C promotes single-crystal growth .
  • Polymorphism : Monitor for multiple crystal forms via PXRD. Annealing at 120°C for 2 hours can stabilize the desired polymorph .

How to address low reproducibility in cross-coupling reactions?

Advanced Research Question

  • Oxygen Sensitivity : Degas solvents and use Schlenk lines to prevent catalyst deactivation by O₂ .
  • Moisture Control : Store Grignard reagents over molecular sieves and use anhydrous solvents (e.g., THF) .

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